

Application Note: Quantification of Fingolimod Phosphate in Cerebrospinal Fluid by LC-MS/MS

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Compound of Interest

Compound Name: *Fingolimod phosphate*

Cat. No.: *B023677*

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Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **fingolimod phosphate** (FTY720-P) in human cerebrospinal fluid (CSF). Fingolimod is an immunomodulatory drug approved for the treatment of multiple sclerosis. It is a prodrug that is phosphorylated in vivo to the active metabolite, **fingolimod phosphate**. Monitoring the concentration of **fingolimod phosphate** in the CSF is crucial for understanding its central nervous system pharmacokinetics and pharmacodynamics. This protocol is adapted from established methods for the analysis of fingolimod and its phosphate in blood and plasma, with specific considerations for the unique matrix properties of CSF. The method utilizes protein precipitation for sample preparation and stable isotope-labeled internal standards for accurate quantification.

Introduction

Fingolimod (Gilenya®) is a sphingosine-1-phosphate receptor modulator used in the treatment of relapsing-remitting multiple sclerosis. After oral administration, fingolimod is phosphorylated by sphingosine kinase 2 to form the active metabolite, **fingolimod phosphate**.^[1] While the peripheral effects of fingolimod on lymphocyte trafficking are well-documented, its direct actions within the central nervous system (CNS) are of increasing interest to researchers.^[2] Given that **fingolimod phosphate** has been detected in the CSF at subnanomolar levels, a highly sensitive and specific analytical method is required for its accurate quantification in this low-protein matrix.^[3] This LC-MS/MS protocol provides researchers, scientists, and drug

development professionals with a detailed procedure for the reliable measurement of **fingolimod phosphate** in CSF.

Experimental

Materials and Reagents

- **Fingolimod phosphate** (FTY720-P) reference standard
- **Fingolimod phosphate-D4** (FTY720-P-D4) internal standard (IS)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Human cerebrospinal fluid (drug-free)
- Artificial cerebrospinal fluid (aCSF) can be used as a surrogate matrix for the preparation of calibration standards and quality control samples.[\[4\]](#)

Instrumentation

- A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

Due to the low protein concentration in CSF, a simple protein precipitation step is sufficient for sample clean-up.[\[5\]](#)

- Allow all samples (CSF, calibration standards, and quality controls) and reagents to thaw to room temperature.
- To 100 μ L of CSF sample in a microcentrifuge tube, add 10 μ L of internal standard working solution (**Fingolimod phosphate-D4**).

- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject 10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

Mass Spectrometry

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 150°C
- Desolvation Temperature: 500°C

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of **fingolimod phosphate** in the CSF samples is then determined from this calibration curve.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method, based on data from similar assays in other biological matrices.

Parameter	Fingolimod Phosphate (FTY720-P)
Linearity Range	0.05 - 50 ng/mL
Lower Limit of Quantification (LLOQ)	0.05 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% bias)	± 15%
Recovery	> 85%
Internal Standard	Fingolimod phosphate-D4

Table 1: Summary of Quantitative Method Parameters.

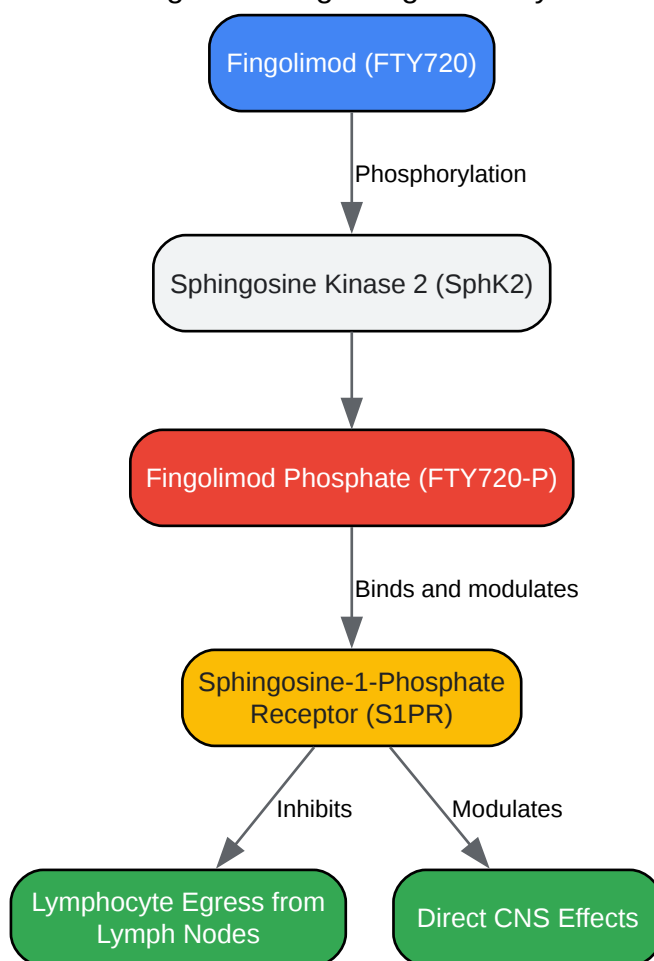
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Fingolimod Phosphate	388.2	255.3	25
Fingolimod Phosphate-D4 (IS)	392.2	259.3	25

Table 2: Mass Spectrometry MRM Transitions.

Experimental Workflow and Signaling Pathway Diagrams



Fingolimod Signaling Pathway



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- To cite this document: BenchChem. [Application Note: Quantification of Fingolimod Phosphate in Cerebrospinal Fluid by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023677#lc-ms-ms-protocol-for-fingolimod-phosphate-detection-in-cerebrospinal-fluid]

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